molecular formula C14H19BrN2O3 B13724540 tert-Butyl 3-(((6-bromopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-(((6-bromopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate

Cat. No.: B13724540
M. Wt: 343.22 g/mol
InChI Key: HIZUSNFPKCUXFT-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((6-bromopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H17BrN2O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a bromopyridine moiety

Preparation Methods

The synthesis of tert-Butyl 3-(((6-bromopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the azetidine ring: Starting from a suitable azetidine precursor, the azetidine ring is formed through cyclization reactions.

    Introduction of the bromopyridine moiety: The bromopyridine group is introduced via nucleophilic substitution reactions, often using 6-bromopyridine as a starting material.

    Protection and deprotection steps: tert-Butyl groups are used to protect reactive sites during the synthesis and are later removed under specific conditions.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-(((6-bromopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The bromopyridine moiety allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

tert-Butyl 3-(((6-bromopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((6-bromopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can participate in binding interactions, while the azetidine ring may influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

tert-Butyl 3-(((6-bromopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 3-((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate: This compound features a piperidine ring instead of an azetidine ring, which may result in different chemical and biological properties.

    tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate: The position of the bromine atom on the pyridine ring is different, which can influence the compound’s reactivity and interactions.

    tert-Butyl 3-methoxypyrrolidine-1-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H19BrN2O3

Molecular Weight

343.22 g/mol

IUPAC Name

tert-butyl 3-[(6-bromopyridin-3-yl)oxymethyl]azetidine-1-carboxylate

InChI

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-7-10(8-17)9-19-11-4-5-12(15)16-6-11/h4-6,10H,7-9H2,1-3H3

InChI Key

HIZUSNFPKCUXFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CN=C(C=C2)Br

Origin of Product

United States

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